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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Fluoroethanol (CH₃CHFOH) is a monofluorinated alcohol that has garnered interest in

various fields, including medicinal chemistry and materials science. The strategic placement of

a fluorine atom at the α-position to the hydroxyl group significantly alters the molecule's

physicochemical properties compared to its non-fluorinated counterpart, ethanol. This guide

provides a comprehensive overview of the discovery, historical synthesis, and key experimental

data of 1-fluoroethanol, intended for researchers and professionals in drug development and

related scientific disciplines.

Discovery and Historical Context
The precise "discovery" of 1-fluoroethanol is not attributed to a single, landmark event but

rather emerged from the broader exploration of organofluorine chemistry and the synthesis of

α-haloalcohols. Early research into the synthesis of compounds containing a fluorine atom on a

carbon bearing a hydroxyl group was challenging due to the high reactivity and potential

instability of such molecules.

While extensive early literature focuses on the more stable isomer, 2-fluoroethanol, the first

detailed synthesis and characterization of 1-fluoroethanol can be traced back to the mid-20th

century. A significant contribution to the field was the work of Pohland and Sullivan, who in

1953, developed a method for the preparation of 1-fluoroethanol from 1-chloroethanol. This
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work provided the foundation for further investigation into the properties and potential

applications of this unique molecule.

Physicochemical Properties
The introduction of a fluorine atom imparts distinct properties to 1-fluoroethanol. While

comprehensive experimental data for 1-fluoroethanol is less abundant in the literature

compared to its isomer, the following table summarizes its key computed and known properties.

Property Value Source

Molecular Formula C₂H₅FO PubChem[1][2]

Molecular Weight 64.06 g/mol PubChem[1][2]

CAS Number 40017-45-6 ChemSrc[3]

XLogP3 0.4 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
1 PubChem[2]

Rotatable Bond Count 1 PubChem[2]

Exact Mass 64.032442941 Da PubChem[1][2]

Monoisotopic Mass 64.032442941 Da PubChem[1][2]

Topological Polar Surface Area 20.2 Å² PubChem[1][2]

Heavy Atom Count 4 PubChem[2]

Complexity 15.5 PubChem[1][2]

Experimental Protocols
Synthesis of 1-Fluoroethanol via Halogen Exchange
A foundational method for the synthesis of 1-fluoroethanol involves the nucleophilic

substitution of a halide with fluoride. The following protocol is based on early synthetic

methods.
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Reaction:

Materials:

1-Chloroethanol

Potassium fluoride (anhydrous)

High-boiling point solvent (e.g., diethylene glycol)

Procedure:

A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with

anhydrous potassium fluoride and the high-boiling point solvent.

The mixture is heated to a temperature sufficient to facilitate the reaction, typically in the

range of 150-180 °C.

1-Chloroethanol is added dropwise to the heated suspension of potassium fluoride.

The reaction is allowed to proceed for several hours with continuous stirring.

The product, 1-fluoroethanol, is then isolated from the reaction mixture by fractional

distillation.

Further purification can be achieved by a second distillation.

Note: Due to the instability of 1-chloroethanol, which can decompose to acetaldehyde and HCl,

this reaction requires careful control of conditions.[4]

Spectroscopic Data
Detailed spectroscopic data for 1-fluoroethanol is crucial for its characterization. While a

comprehensive public database of its spectra is not readily available, the expected

spectroscopic signatures can be inferred.

¹H NMR: The proton NMR spectrum is expected to show a doublet of quartets for the

methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the
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hydroxyl proton (OH). The coupling between the fluorine and the methine proton (²JHF)

would be a key characteristic.

¹³C NMR: The carbon NMR spectrum should exhibit two signals. The carbon bearing the

fluorine and hydroxyl groups will show a large one-bond carbon-fluorine coupling constant

(¹JCF).

¹⁹F NMR: A single resonance, likely a doublet of quartets due to coupling with the methine

and methyl protons, would be expected in the fluorine NMR spectrum.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (m/z = 64.03)

and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching

band, C-H stretching bands, and a strong C-F stretching absorption.

Logical Relationships in Synthesis
The synthesis of 1-fluoroethanol is logically connected to the availability of suitable starting

materials and the principles of nucleophilic substitution. The general workflow for its laboratory-

scale preparation can be visualized as follows:

Reactants

Process Products & Purification1-Chloroethanol

Halogen Exchange Reaction

Potassium Fluoride

Crude 1-FluoroethanolReaction Workup Purified 1-Fluoroethanol
Fractional Distillation

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-fluoroethanol.
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Signaling Pathways and Applications in Drug
Development
While 1-fluoroethanol itself is not a therapeutic agent, the incorporation of the α-fluoroalcohol

moiety into larger molecules is a strategy employed in drug design. The fluorine atom can

influence a molecule's metabolic stability, binding affinity, and bioavailability.

Potential Roles in Drug Design:

Metabolic Blocking: The strong carbon-fluorine bond can prevent metabolic oxidation at that

position, thereby increasing the half-life of a drug.

Conformational Control: The electronegativity and size of the fluorine atom can influence the

preferred conformation of a molecule, potentially leading to a better fit with its biological

target.

Modulation of Acidity: The electron-withdrawing nature of fluorine can increase the acidity of

the adjacent hydroxyl group, which can affect hydrogen bonding interactions with biological

targets.[4]

The logical relationship for considering the use of an α-fluoroalcohol moiety in a drug

development pipeline can be illustrated as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8615662?utm_src=pdf-body
https://www.physicsforums.com/threads/acid-strength-of-1-fluoroethanol-1-chloroethanol.90891/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8615662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify Lead Compound

Metabolic Instability or
Suboptimal Binding

Introduce α-Fluoroalcohol Moiety

Improved Metabolic Stability? Enhanced Binding Affinity?

Optimized Drug Candidate

Yes Yes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 1-Fluoroethanol:
Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8615662#discovery-and-history-of-1-fluoroethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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